molecular formula H4NaO7P2 B1346107 Disodium diphosphate CAS No. 7758-16-9

Disodium diphosphate

Numéro de catalogue: B1346107
Numéro CAS: 7758-16-9
Poids moléculaire: 200.96 g/mol
Clé InChI: MHXGNUVRVJWHJK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Le pyrophosphate acide de sodium, également connu sous le nom de dihydrogénopyrophosphate de disodium, est un composé inorganique de formule chimique Na₂H₂P₂O₇. Il est composé de cations sodium et d’anions dihydrogénopyrophosphate. Ce solide blanc, soluble dans l’eau, est couramment utilisé comme agent tampon et chélatant dans diverses applications, notamment dans l’industrie alimentaire .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le pyrophosphate acide de sodium est synthétisé par neutralisation partielle d’acide phosphorique de qualité alimentaire avec de l’hydroxyde de sodium ou du carbonate de sodium pour former du phosphate monosodique. Le phosphate monosodique est ensuite déshydraté à environ 250 °C pour former du pyrophosphate acide de sodium .

Méthodes de production industrielle : En milieu industriel, de la soude calcinée de qualité alimentaire est ajoutée à un neutraliseur et chauffée sous agitation. De l’acide phosphorique de qualité alimentaire est ensuite ajouté pour une réaction de neutralisation, le pH du point final de la réaction étant contrôlé à 4-4,4 pour générer du phosphate dihydrogéné de sodium. La solution est filtrée, concentrée par évaporation, refroidie pour cristalliser, centrifugée et séchée pour former du phosphate dihydrogéné de sodium anhydre. Celui-ci est ensuite chauffé à 140-200 °C pour le convertir en pyrophosphate acide de sodium .

Types de réactions :

Réactifs et conditions courants :

    Bicarbonate de sodium : Utilisé en boulangerie pour produire du gaz carbonique.

    Eau : Hydrolyse le pyrophosphate acide de sodium en orthophosphate de sodium.

Principaux produits :

    Dioxyde de carbone (CO₂) : Produit pendant la réaction avec le bicarbonate de sodium.

    Orthophosphate de sodium (Na₃PO₄) : Formé pendant l’hydrolyse.

4. Applications de la recherche scientifique

Le pyrophosphate acide de sodium a une large gamme d’applications dans la recherche scientifique et l’industrie :

Mécanisme D'action

En tant qu’agent levant, le pyrophosphate acide de sodium réagit avec le bicarbonate de sodium en présence d’humidité et de chaleur pour produire du gaz carbonique. Ce gaz confère une texture légère et moelleuse aux produits de boulangerie . De plus, le pyrophosphate acide de sodium forme des liaisons ioniques avec les amidons et les protéines de la pâte, ce qui donne une texture humide .

Composés similaires :

  • Phosphate disodique (Na₂HPO₄)
  • Pyrophosphate tétrasodique (Na₄P₂O₇)
  • Hexamétaphosphate de sodium (Na₆P₆O₁₈)
  • Triphosphate pentasodique (Na₅P₃O₁₀)

Comparaison : Le pyrophosphate acide de sodium est unique en sa capacité à agir à la fois comme agent levant et comme agent chélatant. Bien que le phosphate disodique et le pyrophosphate tétrasodique soient également utilisés dans le traitement des aliments, ils ne possèdent pas les mêmes propriétés levantes. L’hexamétaphosphate de sodium et le triphosphate pentasodique sont principalement utilisés comme séquestrants et adoucisseurs d’eau .

Comparaison Avec Des Composés Similaires

  • Disodium Phosphate (Na₂HPO₄)
  • Tetrasodium Pyrophosphate (Na₄P₂O₇)
  • Sodium Hexametaphosphate (Na₆P₆O₁₈)
  • Pentasodium Triphosphate (Na₅P₃O₁₀)

Comparison: Sodium acid pyrophosphate is unique in its ability to act as both a leavening agent and a chelating agent. While disodium phosphate and tetrasodium pyrophosphate are also used in food processing, they do not possess the same leavening properties. Sodium hexametaphosphate and pentasodium triphosphate are primarily used as sequestrants and water softeners .

Propriétés

Key on ui mechanism of action

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/

Numéro CAS

7758-16-9

Formule moléculaire

H4NaO7P2

Poids moléculaire

200.96 g/mol

Nom IUPAC

disodium;[hydroxy(oxido)phosphoryl] hydrogen phosphate

InChI

InChI=1S/Na.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)

Clé InChI

MHXGNUVRVJWHJK-UHFFFAOYSA-N

SMILES

OP(=O)([O-])OP(=O)(O)[O-].[Na+].[Na+]

SMILES canonique

OP(=O)(O)OP(=O)(O)O.[Na]

Point d'ébullition

Decomposes (NIOSH, 2024)
Decomposes

Color/Form

White crystalline powder

Densité

Density: 1.86 /Hexahydrate/

melting_point

1810 °F (NIOSH, 2024)
988 °C
1810 °F

Key on ui other cas no.

68915-31-1
7758-16-9
7782-95-8

Description physique

Liquid;  Other Solid;  Pellets or Large Crystals;  Dry Powder
White powder or grains
White solid;  [Merck Index] White odorless powder;  [MSDSonline]

Pictogrammes

Corrosive; Irritant

Numéros CAS associés

10042-91-8

Solubilité

Soluble in water
Sol in wate

Pression de vapeur

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disodium diphosphate
Reactant of Route 2
Disodium diphosphate
Reactant of Route 3
Disodium diphosphate
Reactant of Route 4
Disodium diphosphate
Reactant of Route 5
Disodium diphosphate
Reactant of Route 6
Disodium diphosphate
Customer
Q & A

Q1: How does SAPP impact the texture of meat products?

A1: SAPP can improve the texture of meat products by enhancing binding ability, increasing firmness and springiness, and reducing oiliness. This was observed in studies on frankfurters [] and restructured pork jerky [].

Q2: Can SAPP be used to reduce the need for sodium nitrite in meat products?

A3: Research suggests that while SAPP can contribute to some desirable qualities in reduced-sodium nitrite frankfurters, it cannot fully replace nitrite's role in color development and flavor [].

Q3: Does SAPP impact the shelf life of meat products?

A4: Studies indicate that SAPP, especially in combination with other preservatives like potassium sorbate, can effectively inhibit bacterial growth in meat products, thus extending their shelf life [, ].

Q4: How does SAPP affect the stability of strawberry puree during processing?

A5: SAPP, in combination with ascorbic acid, helps retain the anthocyanin content and red color intensity of strawberry puree during processing [].

Q5: Can SAPP be used to prevent darkening in potatoes?

A6: Yes, SAPP has been used as an anti-browning agent in the potato industry. It helps reduce after-cooking darkening in potatoes, though its effectiveness might be lower compared to other agents like citric acid [, , ].

Q6: Does SAPP affect the quality of frozen fish fillets?

A7: Studies on Nile tilapia fillets showed that SAPP, specifically sodium tripolyphosphate (STPP), improved weight gain, cooking yield, and reduced drip and cooking loss. It also slightly enhanced sensory acceptability [].

Q7: How does SAPP function as a leavening agent in baked goods?

A8: While SAPP itself doesn't release CO2, it reacts with sodium bicarbonate in baking powder. This reaction generates CO2, contributing to the aeration and volume of baked goods like biscuits and cakes [, , ].

Q8: How does SAPP interact with other ingredients in baked goods?

A9: Thermal analysis studies showed that SAPP interacts with other ingredients during baking. It can lower the dough rise temperature and its effect on the dough's thermal behavior is influenced by the presence of fats and sugars [].

Q9: What is the molecular formula and weight of SAPP?

A9: The molecular formula of SAPP is Na2H2P2O7, and its molecular weight is 221.94 g/mol.

Q10: How does the type of phosphate salt affect its functionality in meat products?

A11: Different phosphate salts exhibit varying impacts on meat product qualities. For example, STPP showed better water holding capacity and yield in turkey frankfurters compared to SAPP and SHMP [, ].

Q11: Do different phosphate salts have different antimicrobial effects?

A12: Yes, research on bratwurst indicated that SAPP had a greater inhibitory effect on bacterial growth during temperature abuse compared to other phosphates like STPP and TSPP [, ].

Q12: How does the pH of the food matrix affect SAPP's functionality?

A13: The pH of the food matrix significantly influences SAPP's effectiveness. For instance, in meat batters, the antimicrobial activity of SAPP was enhanced at lower pH levels [, ].

Q13: Can SAPP be encapsulated to improve its application in food products?

A14: Yes, research has shown that SAPP can be encapsulated within food-grade carbohydrates, such as β-cyclodextrin, to improve the stability and controlled release of the compound in meat products [].

Q14: Are there any concerns regarding the use of phosphates in food?

A16: Excessive phosphate intake has been linked to health concerns like cardiovascular disease and bone health issues. Therefore, it is essential to use phosphates judiciously in food processing [].

Q15: Are there any alternatives to SAPP in food applications?

A17: Yes, alternative food-grade phosphates like STPP, TSPP, and SHMP are often used. Additionally, natural acids like citric acid and lactic acid can be considered as substitutes for specific applications [, , , , ].

Q16: What analytical techniques are used to study the interaction of SAPP with food components?

A18: Various techniques are employed, including spectrophotometry to assess color changes [, , ], texture analysis for evaluating textural modifications [, , ], and microbiological assays for determining antimicrobial efficacy [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.